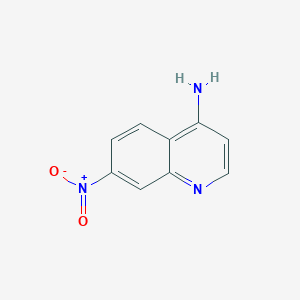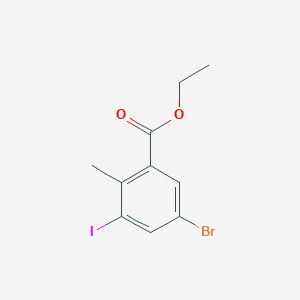![molecular formula C5H10N2O2S2 B12851903 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide is an organic compound with the molecular formula C5H10N2O2S2 and a molecular weight of 194.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide typically involves the following steps :
Starting Material: The synthesis begins with the use of acetylglycine as the starting material.
Nucleophilic Substitution:
Reaction with Aminoethanol: The resulting thiol compound is then reacted with aminoethanol in the presence of a base to form this compound.
Analyse Chemischer Reaktionen
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It undergoes substitution reactions with halides and other electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The major products formed from these reactions include disulfides, thiols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in chemical synthesis and coordination chemistry research.
Biology: This compound is utilized in the detection of metal ions and in various biochemical assays.
Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide involves its interaction with molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes. The thiol groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide can be compared with similar compounds such as :
[(2-Amino-2-oxoethyl)thio]acetic acid: This compound has a similar structure but differs in its functional groups.
2-[(Carbamoylmethyl)sulfanyl]acetic Acid: Another similar compound with different substituents.
Acetic acid, 2-[(2-amino-2-oxoethyl)thio]-: This compound shares a similar backbone but has variations in its side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H10N2O2S2 |
|---|---|
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
2-[(2-amino-2-oxoethyl)sulfanylmethylsulfanyl]acetamide |
InChI |
InChI=1S/C5H10N2O2S2/c6-4(8)1-10-3-11-2-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
LDADWOJCIDOBAH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N)SCSCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


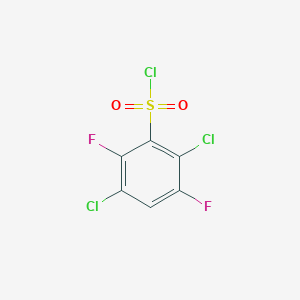
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
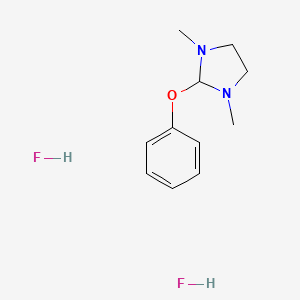
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
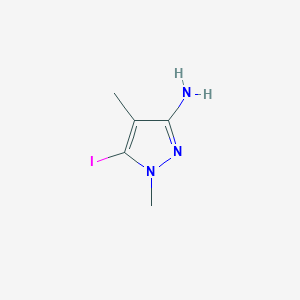
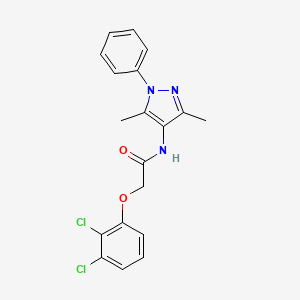

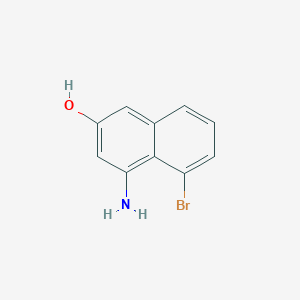
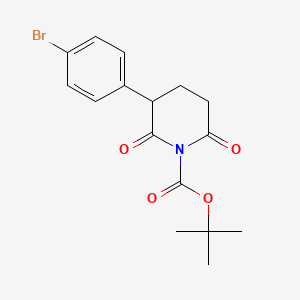
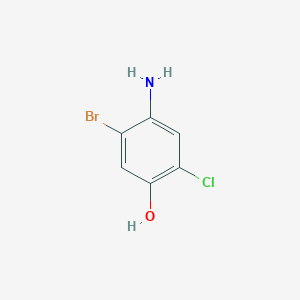

![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
